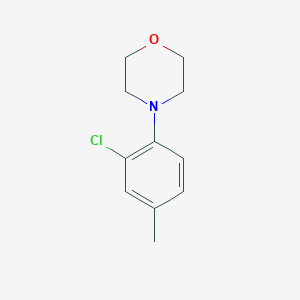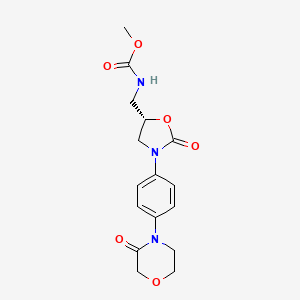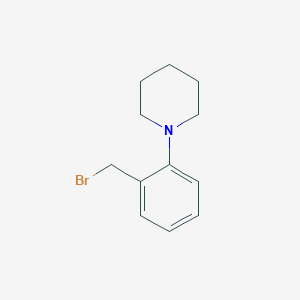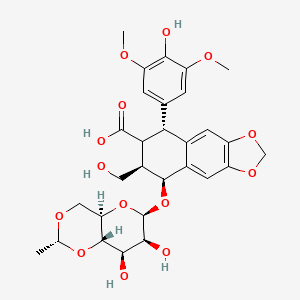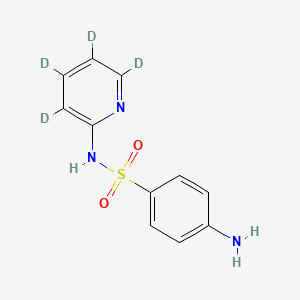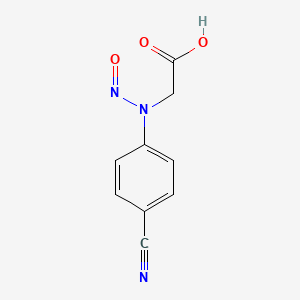
N-(4-Cyanophenyl)-N-nitrosoglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)-N-nitrosoglycine is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a 4-cyanophenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-nitrosoglycine typically involves the reaction of 4-cyanophenylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound. The general reaction scheme is as follows:
-
Reaction of 4-cyanophenylamine with sodium nitrite
- 4-Cyanophenylamine is dissolved in an acidic medium (e.g., hydrochloric acid).
- Sodium nitrite is added slowly to the solution while maintaining the temperature below 5°C.
- The reaction mixture is stirred for a specific period to ensure complete nitrosation.
-
Isolation and purification
- The reaction mixture is neutralized and the product is extracted using an organic solvent.
- The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.
化学反応の分析
Types of Reactions
N-(4-Cyanophenyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-Cyanophenyl)-N-nitroglycine.
Reduction: Formation of N-(4-Cyanophenyl)-N-aminoglycine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(4-Cyanophenyl)-N-nitrosoglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Cyanophenyl)-N-nitrosoglycine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyanophenyl group may also interact with specific binding sites, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(4-Cyanophenyl)glycine: Similar structure but lacks the nitroso group.
N-(4-Cyanophenyl)-N-nitroglycine: Contains a nitro group instead of a nitroso group.
N-(4-Cyanophenyl)-N-aminoglycine: Contains an amino group instead of a nitroso group.
Uniqueness
N-(4-Cyanophenyl)-N-nitrosoglycine is unique due to the presence of both the nitroso and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activities
特性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
2-(4-cyano-N-nitrosoanilino)acetic acid |
InChI |
InChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14) |
InChIキー |
QQDHCBMIGHDSRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)N(CC(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
